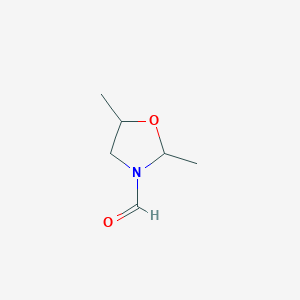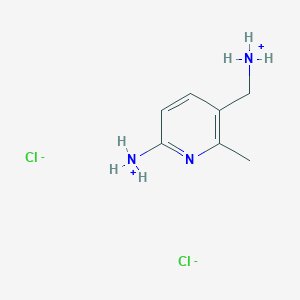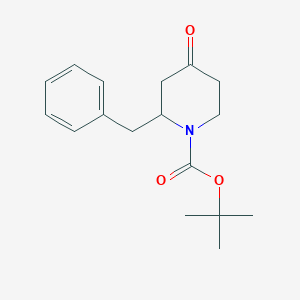
1-Boc-2-benzyl-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2-benzyl-4-piperidinone, also known as Boc-Pip, is an organic compound that is widely used in the synthesis of peptides and peptidomimetics. It is a derivative of piperidine and is commonly used as a protecting group in the synthesis of peptides and peptidomimetics. Boc-Pip is also used as an intermediate in the synthesis of a variety of other compounds, including peptide-based drugs, peptide hormones, and peptide-based vaccines.
Scientific Research Applications
Molecular Structure and Spectroscopic Studies
- Spectroscopic Analysis : Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR. The study also explored molecular electrostatic potential, reactivity sites, and anticancer activity against VEGFR-2 Kinase inhibitor receptors (Janani et al., 2020).
Chemical Synthesis and Reactivity
- Asymmetric Carbon-Carbon Bond Formations : Johnson et al. (2002) discussed the synthesis of enantioenriched enecarbamate products through asymmetric carbon-carbon bond formations using lithiated N-Boc allylic and benzylic amines (Johnson et al., 2002).
Pharmacological Applications
- Anti-acetylcholinesterase Activity : Research by Sugimoto et al. (1990, 1992) explored the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their anti-acetylcholinesterase activity, which is crucial for developing antidementia agents (Sugimoto et al., 1990), (Sugimoto et al., 1992).
Therapeutic Research
- Binge-Eating and Anxiety : A study by Guzmán-Rodríguez et al. (2021) investigated the effects of 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats, highlighting its potential therapeutic applications (Guzmán-Rodríguez et al., 2021).
Novel Compound Synthesis
- Synthetic Route to R116301 : Guillaume et al. (2007) described the synthesis of R116301, involving the deprotonation of Boc-protected piperidone acetal, a step critical in the synthesis (Guillaume et al., 2007).
Anticancer Research
- Cytotoxic Piperidine Derivatives : De Castro et al. (2014) reported the synthesis of a novel class of 1,4-disubstituted piperidines as potential anticancer agents using the Ugi reaction (De Castro et al., 2014).
Enzyme Inhibition Studies
- Cholinesterase Inhibitory Activity : Parlar (2019) synthesized piperidinone derivatives and evaluated their abilities to inhibit AChE and BuChE, which are significant in developing anti-Alzheimer's drugs (Parlar, 2019).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) .
Future Directions
1-Boc-2-benzyl-4-piperidinone is an important compound in the synthesis of synthetic drugs . It’s also a precursor in the synthesis of fentanyl, a major contributing drug to the opioid crisis in North America . Therefore, research into the synthesis, properties, and applications of this compound is of significant importance.
Mechanism of Action
Target of Action
1-Boc-2-benzyl-4-piperidinone is a versatile heterocyclic building block used in the synthesis of various medicinal compounds . The specific targets of this compound can vary depending on the final medicinal compound it is used to synthesize.
Pharmacokinetics
It has a molecular weight of 289.37 , a boiling point of 409°C at 760 mmHg , and a melting point of 79-80°C . These properties can influence the compound’s pharmacokinetics and bioavailability.
Action Environment
The action environment of this compound can be influenced by various factors. For instance, its stability can be affected by temperature, as suggested by its known boiling and melting points . .
Properties
IUPAC Name |
tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXEVOJCOQNTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592760 |
Source


|
| Record name | tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193480-28-3 |
Source


|
| Record name | tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-2-benzylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



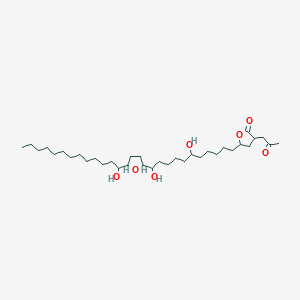


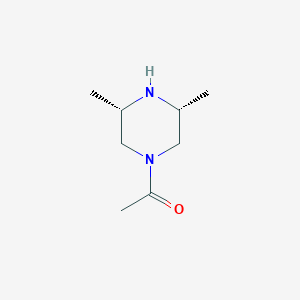

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)
